Ataluren, also known as 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-benzoic acid, is a small molecule investigated for its potential to treat diseases caused by nonsense mutations. [] These mutations result in premature termination codons (PTCs) within messenger RNA (mRNA), leading to the production of truncated and often nonfunctional proteins. [, , , , , ] Ataluren is proposed to function by enabling the cellular machinery to "read through" these premature stop codons, thus allowing the production of full-length functional proteins. [, , , , , , , , ] This potential to restore protein function has garnered significant interest in Ataluren as a therapeutic agent for various genetic diseases. [, ]
Ataluren is classified as a low molecular weight compound with a molecular weight of approximately 284.24 Da. It is derived from benzoic acid and is characterized by its unique oxadiazole moiety. The compound was initially identified through high-throughput screening methods aimed at finding agents that could promote readthrough of premature stop codons in messenger RNA. Ataluren does not share structural similarities with aminoglycosides, which are another class of compounds known to induce readthrough but with higher toxicity profiles .
The synthesis of ataluren involves several key steps:
Ataluren's molecular structure features a benzoic acid core linked to a [1,2,4]oxadiazole ring via a phenyl group. The structure can be depicted as follows:
The compound is not optically active and has low solubility in water (<1 µg/mL), which poses challenges for formulation but may contribute to its selective action in biological systems .
Ataluren primarily participates in reactions involving its interaction with the ribosomal machinery during protein synthesis:
This mechanism distinguishes ataluren from aminoglycosides, which bind more tightly to specific sites on the ribosome.
Ataluren's mechanism involves binding to various sites on the ribosomal apparatus, particularly affecting the release factor complex. It inhibits the release factor-dependent hydrolysis activity necessary for terminating translation at premature stop codons:
Ataluren exhibits several notable physical and chemical properties:
These properties influence its formulation and delivery as a therapeutic agent .
Ataluren has significant clinical applications:
Ataluren (PTC124) promotes ribosomal readthrough of premature termination codons (PTCs) through targeted interference with eukaryotic translation termination machinery. Unlike aminoglycosides that primarily act on the ribosomal decoding center, Ataluren exhibits a multi-site binding mechanism. Photoaffinity labeling studies using an Ataluren analog ([³H]-AzAt) identified specific binding sites within the ribosomal RNA, localized proximal to the decoding center (DC) and peptidyl transferase center (PTC) of the 40S subunit [5]. These binding sites spatially overlap with regions critical for release factor function but do not significantly overlap with tRNA binding sites.
Kinetic analyses using single-molecule fluorescence assays demonstrate that Ataluren specifically inhibits the hydrolysis step of termination catalyzed by the eukaryotic release factor complex (eRF1•eRF3•GTP). The drug acts as a competitive inhibitor of productive RFC binding to the ribosomal A-site, effectively reducing the efficiency of premature stop codon recognition [5]. This mechanism allows near-cognate tRNAs to outcompete release factors at PTCs, enabling continued translation elongation. Crucially, Ataluren exhibits minimal interference with normal termination at physiological stop codons due to higher binding affinity of the RFC at native termination sites [1] [5].
Table 1: Comparative Mechanisms of Premature Termination Codon Readthrough Agents
Mechanistic Feature | Ataluren | Aminoglycosides (e.g., G418) |
---|---|---|
Primary Target | Ribosomal rRNA (DC/PTC regions) & RFC | 16S/18S rRNA decoding center |
Inhibition Specificity | Competitive RFC inhibition | Ribosomal proofreading impairment |
Effect on Peptidyl-tRNA Hydrolysis | Inhibits hydrolysis step | Minimal effect |
Codon Preference | UGA > UAG > UAA | UAG > UAA > UGA |
Effect on Normal Termination | Minimal interference | Significant interference |
Toxicity Profile | Low | High (ototoxicity/nephrotoxicity) |
Ataluren demonstrates significant codon-specific efficacy, with the highest readthrough efficiency observed at UGA stop codons. Initial reporter assays in HEK293 cells revealed a hierarchical efficacy pattern: UGA (maximum 25% readthrough) > UAG (12%) > UAA (7%) at optimal concentrations (~5 μg/mL) [2] [8]. This selectivity pattern differs fundamentally from aminoglycosides, which show preferential activity at UAG codons.
The molecular basis for UGA preference involves structural compatibility between Ataluren and the ribosomal decoding site when UGA occupies the A-site. Computational mutagenesis and molecular dynamics simulations demonstrate that Ataluren's binding affinity to mRNA is enhanced when the PTC is flanked by specific nucleotide sequences, particularly those containing guanine residues adjacent to UGA [1]. Additionally, the UGA codon permits more stable near-cognate tRNA pairings (tryptophan tRNA) compared to other stop codons, synergizing with Ataluren's mechanism of RFC inhibition [2] [6].
Table 2: Codon-Specific Readthrough Efficiency of Ataluren
Stop Codon | Relative Readthrough Efficiency (%) | Primary Near-Cognate tRNA | Sequence Context Sensitivity |
---|---|---|---|
UGA | 100% (reference) | Tryptophan (UGG) | High (G-flanking enhances efficacy) |
UAG | 48-60% | Tyrosine (UAC), Glutamine (CAG) | Moderate |
UAA | 28-35% | Lysine (AAA), Glutamine (CAA) | Low |
Ataluren facilitates PTC readthrough by modulating the kinetics of near-cognate tRNA accommodation rather than altering ribosomal affinity for non-cognate tRNAs. Biochemical studies using human cell-free translation systems reveal that Ataluren increases the dwell time of near-cognate tRNAs at PTC sites by approximately 3-fold, significantly enhancing the probability of peptidyl transfer [5]. This kinetic modulation occurs without compromising the ribosome's discrimination against completely non-cognate tRNAs, maintaining translational fidelity.
The specific amino acid incorporation patterns during Ataluren-induced readthrough have been characterized through mass spectrometry analysis of full-length proteins. At UGA codons, tryptophan insertion predominates (≈62%), followed by cysteine (≈18%) and arginine (≈11%) [2] [5]. This non-random insertion pattern reflects the natural wobble pairing capabilities of near-cognate tRNAs rather than direct tRNA-Ataluren interactions. The drug's oxadiazole scaffold appears to induce subtle conformational changes in the decoding center that relax the stringency of codon-anticodon proofreading specifically at PTC positions, without affecting global translational accuracy [1] [5].
Significant controversy surrounds Ataluren's initial identification and mechanistic characterization, primarily stemming from its unanticipated activity in firefly luciferase (FLuc)-based reporter systems. Structural studies revealed that Ataluren binds FLuc with nanomolar affinity (Kd ≈ 40 nM), forming a stable adenylate adduct in the enzyme's active site [3] [7]. This interaction stabilizes the enzyme against proteolytic degradation, leading to artificial signal amplification in FLuc-based readthrough assays—a phenomenon initially misinterpreted as translational readthrough.
Independent validation studies using orthogonal reporter systems (Renilla luciferase, GFP, and β-galactosidase) demonstrated minimal to no readthrough activity for Ataluren at concentrations ≤100 μM, while positive controls (G418) showed robust activity [7]. Crucially, the characteristic bell-shaped dose-response curve originally reported for Ataluren matches the profile observed for known FLuc inhibitors, where signal amplification peaks at concentrations that partially saturate the enzyme (≈0.15 μM) before inhibition dominates at higher concentrations [3] [7].
Table 3: Evidence of Luciferase Assay Interference by Ataluren
Experimental Approach | Key Finding | Implication |
---|---|---|
X-ray Crystallography | Ataluren-AMP adduct formation in FLuc active site | Explains enzyme stabilization artifact |
Dose-Response in FLuc vs. Non-FLuc Reporters | Bell curve in FLuc; No activity in RLuc/GFP at equivalent doses | Assay-specific artifact rather than biological activity |
Wash-Out Experiments | FLuc signal amplification persists after drug removal | Consistent with protein stabilization mechanism |
Enzyme Kinetic Studies | Non-competitive inhibition with luciferin | Indicates direct enzyme binding |
Despite these controversies, subsequent research using non-luciferase models (e.g., immunoblotting for full-length dystrophin and functional CFTR assays) provided evidence supporting genuine readthrough activity at micromolar concentrations [2] [6] [8]. The current consensus acknowledges Ataluren's bona fide readthrough activity but emphasizes that initial efficacy estimates from FLuc-based assays were substantially inflated by the stabilization artifact. This understanding underscores the necessity of orthogonal assay validation in future TRID development [1] [6] [7].
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